N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The chemical structure of N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide suggests its utility in synthesizing a wide range of heterocyclic compounds. For instance, El Azab et al. (2014) detailed the synthesis of various derivatives based on thieno[d]pyrimidines, highlighting the compound's role as a precursor in creating bioactive molecules with potential applications in drug development (El Azab & Elkanzi, 2014).
Antimalarial Effects
The structural analogs of this compound have been explored for their antimalarial properties. Werbel et al. (1973) synthesized and evaluated the antimalarial effects of triazolopyrimidines, demonstrating the potential of such compounds in therapeutic applications against malaria (Werbel, Elslager, & Chu, 1973).
Antimicrobial Activity
Compounds synthesized from this chemical structure have been assessed for their antimicrobial activity. Soliman et al. (2009) reported the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, showing significant activity against various microbial strains, indicating the potential for developing new antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13(28)14-4-6-15(7-5-14)23-18(29)12-33-22-25-24-21-26(11-16-3-2-9-31-16)20(30)19-17(27(21)22)8-10-32-19/h4-8,10,16H,2-3,9,11-12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDGBTRAAOJRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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